molecular formula C17H31NO2S B14727494 (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate CAS No. 5456-17-7

(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate

Cat. No.: B14727494
CAS No.: 5456-17-7
M. Wt: 313.5 g/mol
InChI Key: WYERHXPSJGHOIQ-UHFFFAOYSA-N
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Description

(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is a chemical compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a thiocyanatoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.

    Thiocyanation: Incorporation of the thiocyanato group using thiocyanate salts under controlled conditions.

    Esterification: Formation of the acetate ester through esterification reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanato group to thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the thiocyanato group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanato group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7-Ethyl-3-methylundecan-4-yl) acetate: Lacks the thiocyanato group, resulting in different chemical properties and reactivity.

    (7-Ethyl-3-methylundecan-4-yl) thiocyanate: Similar structure but without the acetate moiety.

Uniqueness

(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is unique due to the presence of both the thiocyanato and acetate groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

5456-17-7

Molecular Formula

C17H31NO2S

Molecular Weight

313.5 g/mol

IUPAC Name

(7-ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate

InChI

InChI=1S/C17H31NO2S/c1-5-8-9-15(7-3)10-11-16(14(4)6-2)20-17(19)12-21-13-18/h14-16H,5-12H2,1-4H3

InChI Key

WYERHXPSJGHOIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(C(C)CC)OC(=O)CSC#N

Origin of Product

United States

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